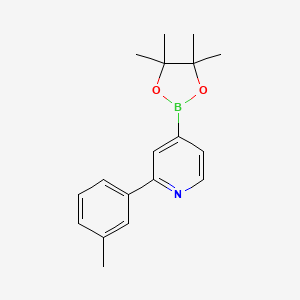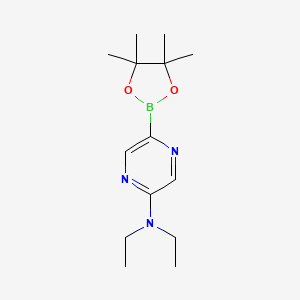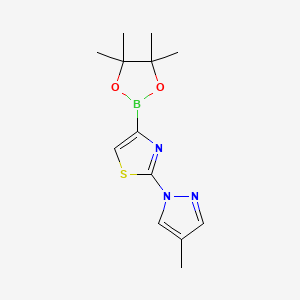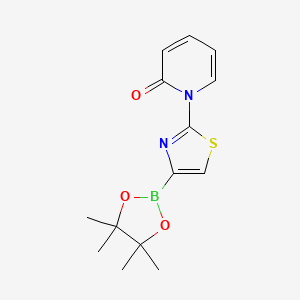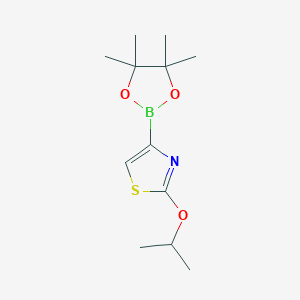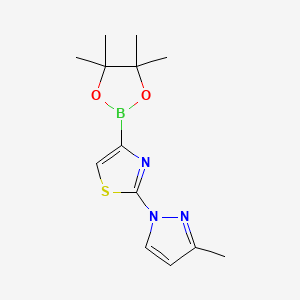
2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester
説明
2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester, also known as PTPE, is a boronic acid pinacol ester that has been used in a variety of scientific research applications. It is a small molecule that has been studied extensively, and has been found to have a wide range of biochemical and physiological effects.
科学的研究の応用
2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester has been studied extensively in a variety of scientific research applications. It has been used as a model compound in studies of drug-target interactions, as well as in studies of enzyme-catalyzed reactions. It has also been used in studies of the effects of boronic acids on proteins, and as a tool to study the structure and function of enzymes.
作用機序
2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester binds to a variety of proteins, including enzymes and transporters, and has been found to inhibit their activity. It has been found to interact with the active site of enzymes, as well as with transporters, and to modulate their activity.
Biochemical and Physiological Effects
2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, to modulate the activity of transporters, and to inhibit the activity of other proteins. It has also been shown to have anti-inflammatory and anti-cancer activity.
実験室実験の利点と制限
2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester has several advantages for use in lab experiments. It is a small molecule, which makes it easy to handle and store. It is also relatively inexpensive, and can be easily synthesized. However, it also has some limitations. For example, it is not very stable, and can degrade over time. Additionally, it can be difficult to synthesize in large quantities.
将来の方向性
2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester has a wide range of potential future applications. It could be used in studies of drug-target interactions, as well as in studies of enzyme-catalyzed reactions. It could also be used to study the structure and function of proteins, and to develop new drugs and therapies. Additionally, it could be used in studies of the effects of boronic acids on proteins, and as a tool to study the structure and function of enzymes. Finally, it could be used to develop new drugs and therapies for a variety of diseases, such as cancer and inflammation.
合成法
2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester can be synthesized by a two-step process. The first step involves the reaction of an aldehyde with a thiazole derivative in the presence of a base. This reaction produces a thiazolium salt, which is then reacted with a boronic acid pinacol ester in the presence of a catalyst. This reaction produces 2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester.
特性
IUPAC Name |
2-(3-methylpyrazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2S/c1-9-6-7-17(16-9)11-15-10(8-20-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYGHLXBULPYPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101125151 | |
| Record name | Thiazole, 2-(3-methyl-1H-pyrazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester | |
CAS RN |
1310405-16-3 | |
| Record name | Thiazole, 2-(3-methyl-1H-pyrazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310405-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazole, 2-(3-methyl-1H-pyrazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








